4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid
Description
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a 3,5-dimethylisoxazole moiety linked via a sulfonylamino (-SO₂NH-) group to the para position of the benzoic acid core. This structure combines the carboxylic acid’s polarity with the heterocyclic and sulfonamide functionalities, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-9(4-6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEMWOCMSVNKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation and Thionyl Chloride Activation
The synthesis begins with the preparation of 3,5-dimethylisoxazole-4-sulfonyl chloride, a reaction optimized in a 1997 patent. The process involves two stages:
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Initial Chlorosulfonation : 3,5-Dimethylisoxazole reacts with chlorosulfonic acid (ClSO₃H) at 80–110°C. A molar ratio of 1:4 (isoxazole:ClSO₃H) ensures complete sulfonation.
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Thionyl Chloride Quenching : Adding thionyl chloride (SOCl₂) at 60°C converts the sulfonic acid intermediate to the sulfonyl chloride, improving yield from 13.8% to 81.7% compared to single-step methods.
Reaction Conditions and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–110°C | Higher yields at 110°C |
| Molar Ratio (Isoxazole:ClSO₃H:SOCl₂) | 1:4:1.2 | Prevents over-sulfonation |
| Reaction Time | 2–3 hours | Prolonged stirring reduces byproducts |
The patent example details a 81.7% yield when using 4.0 mol ClSO₃H and 1.2 mol SOCl₂ per mole of isoxazole, followed by ice-water quenching and petroleum ether extraction.
Coupling with 4-Aminobenzoic Acid: Sulfonamide Formation
Reaction Mechanism and Conditions
The sulfonyl chloride intermediate reacts with 4-aminobenzoic acid in a nucleophilic substitution. Technical disclosures demonstrate analogous reactions using potassium carbonate (K₂CO₃) in acetonitrile at room temperature. For the target compound:
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Base Selection : K₂CO₃ (1.5 equiv) deprotonates the amine, enhancing nucleophilicity without affecting the carboxylic acid.
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Solvent System : Acetonitrile or tetrahydrofuran (THF) ensures solubility of both reactants.
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Stoichiometry : A 1:1 molar ratio minimizes unreacted sulfonyl chloride.
Example Protocol (Adapted):
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Combine 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 equiv), 4-aminobenzoic acid (1.1 equiv), and K₂CO₃ (1.5 equiv) in acetonitrile.
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Stir at 25°C for 20 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Carboxylic Acid Compatibility
Despite concerns about reactivity, the carboxylic acid remains intact under mild basic conditions. Infrared (IR) spectroscopy of the product confirms the presence of both sulfonamide (1330 cm⁻¹, S=O stretch) and carboxylic acid (1700 cm⁻¹, C=O stretch).
Yield Optimization and Scalability Challenges
Critical Factors Affecting Yield
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Moisture Control : Hydrolysis of sulfonyl chloride necessitates anhydrous conditions.
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Temperature : Exceeding 25°C during coupling risks decarboxylation.
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Purification : Chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Comparative Yields Under Varied Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 20 | 78 |
| NaHCO₃ | THF | 24 | 65 |
| Et₃N | DCM | 18 | 70 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Common Reaction Types
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid likely participates in reactions typical of arylsulfonamides and amino acids:
| Reaction Type | Key Features |
|---|---|
| Hydrolysis | Cleavage of the sulfonyl group under acidic/basic conditions |
| Nucleophilic Substitution | Replacement of the sulfonamide group with nucleophiles (e.g., amines, thiols) |
| Oxidation/Reduction | Conversion of sulfonamide to sulfoxide/sulfone or sulfide (e.g., using H₂O₂ or LiAlH₄) |
| Amide Bond Formation | Reaction of the carboxylic acid group with amines to form amide derivatives |
(a) Sulfonyl Group Reactions
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Oxidation : The sulfonamide group can be oxidized to sulfoxide or sulfone using agents like H₂O₂ or KMnO₄.
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Reduction : Reduction with LiAlH₄ or NaBH₄ may convert the sulfonyl group to a sulfide.
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Substitution : Nucleophilic attack on the sulfonamide can occur, replacing it with other groups (e.g., amines, thiols).
(b) Amino Acid Reactivity
The benzoic acid moiety may undergo:
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Esterification : Reaction with alcohols in acidic conditions.
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Amide Formation : Coupling with amines (e.g., using EDC/HOBt activators).
(a) Enzyme Interactions
The sulfonamide group can form hydrogen bonds with enzyme active sites (e.g., BRD4 bromodomains), as observed in structurally similar compounds. This property is critical for therapeutic applications.
(b) Material Science
Isoxazole rings may contribute to fluorescence or conductivity in materials, as seen in related derivatives.
Comparison with Structurally Similar Compounds
| Compound | Key Difference |
|---|---|
| This compound | Contains a benzoic acid group for additional reactivity. |
| 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzene | Lacks the carboxylic acid group, reducing functional diversity. |
| 3-Amino-4,5-dimethylisoxazole | Absent sulfonyl group, limiting substitution reactions. |
Analytical Methods
Common characterization techniques include:
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
The compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics. Research indicates that sulfonamide derivatives can effectively combat both Gram-positive and Gram-negative bacterial infections. The structural modifications provided by the isoxazole group enhance its interaction with bacterial enzymes, potentially leading to increased efficacy against antibiotic-resistant strains .
1.2 Mechanism of Action
The antibacterial mechanism is primarily through inhibition of bacterial folate synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus blocking folate synthesis essential for nucleic acid production . This mechanism is crucial for developing new agents that can circumvent existing resistance mechanisms.
Oncology Applications
Recent studies have explored the potential of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid in cancer treatment. The compound has shown promise in selectively targeting cancer cells while sparing normal cells, which is a significant advantage in chemotherapy.
2.1 Targeting Specific Pathways
Research indicates that this compound may inhibit specific histone methyltransferases involved in cancer cell proliferation. By modulating epigenetic markers, it could potentially reverse aberrant gene expression patterns associated with tumor growth .
2.2 Case Studies
- Case Study 1 : In vitro studies demonstrated that the compound effectively reduced proliferation rates of various cancer cell lines, including breast and lung cancer cells. The observed IC50 values were significantly lower than those of conventional chemotherapeutics.
- Case Study 2 : Animal model studies showed a marked reduction in tumor size when treated with this compound compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The isoxazole ring may also contribute to its biological activity by interacting with cellular receptors or enzymes .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with three structurally related benzoic acid derivatives:
Key Observations:
Substituent Effects :
- The perfluorinated compounds () exhibit high chemical stability and resistance to degradation due to strong C-F bonds, making them suitable for industrial applications . In contrast, the dimethylisoxazole group in the target compound may enhance bioavailability or target binding in biological systems, as heterocycles like isoxazole are common in drug design.
- Giripladib () demonstrates how sulfonamide benzoic acid derivatives can achieve therapeutic efficacy through structural complexity (e.g., indole and trifluoromethyl groups), suggesting that the target compound’s dimethylisoxazole group could similarly modulate selectivity or potency .
Linkage Type: The methoxy-linked analog () highlights the impact of replacing sulfonamide (-SO₂NH-) with an ether (-O-) group.
The dimethylisoxazole in the target compound could confer unique binding interactions, such as inhibition of cyclooxygenase (COX) or other enzymes .
Biological Activity
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name as 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]aniline. Its structure features a sulfonamide group attached to an isoxazole ring, which contributes to its unique biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 286.32 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents; limited in water |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study reported that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including MCF-7 and A549 cells .
Case Study:
In a comparative study, compounds synthesized based on the structure of this compound demonstrated significant growth inhibition in cancer cell lines with IC50 values ranging from 3.0 µM to 10 µM . The mechanism was attributed to the inhibition of key regulatory pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Research Findings:
A study highlighted that derivatives of this compound exhibited substantial inhibition of COX enzymes with IC50 values below 30 µM, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition: The sulfonamide moiety can interact with active sites of target enzymes, leading to inhibition.
- Receptor Modulation: The compound may act on specific receptors involved in cell signaling pathways related to cancer and inflammation.
- Gene Expression Regulation: By influencing transcription factors such as BRD4, it can modulate gene expression linked to oncogenesis and inflammation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 3.0 - 10 | Anticancer |
| 3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole | >20 | Moderate Anticancer |
| 4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one | <5 | Strong BRD4 Inhibitor |
Q & A
Q. What are the established synthetic routes for 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?
The compound is synthesized via sulfonamide coupling. A general method involves reacting a sulfonyl chloride derivative (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) with 4-aminobenzoic acid under reflux in anhydrous ethanol with glacial acetic acid as a catalyst. Pressure reduction post-reaction aids solvent evaporation, followed by filtration to isolate the product . Optimization may include varying reaction time, temperature (45–80°C), and solvent polarity to improve yield and purity.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- 1H/13C NMR : To confirm the integration of aromatic protons, sulfonamide NH, and isoxazole methyl groups (e.g., δ ~2.4 ppm for CH3 in DMSO-d6) .
- X-ray crystallography : Resolves crystal packing and confirms bond lengths/angles. SHELXL refinement is recommended for small-molecule structures .
- HPLC : Validates purity (>95%) using reference standards (e.g., 4-hydroxybenzoic acid derivatives as retention markers) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in airtight, light-protected containers. Degradation risks include hydrolysis of the sulfonamide group in humid conditions or photo-oxidation of the benzoic acid moiety. Periodic stability testing via HPLC is advised .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., sulfonamide’s electron-withdrawing effect) and molecular electrostatic potential. Molecular docking studies predict interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating the isoxazole ring) . Retrosynthetic AI tools (e.g., Template_relevance models) can propose novel synthetic pathways .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- For XRD: Use SHELX refinement to address disorder or twinning. High-resolution data (>1.0 Å) improves model accuracy .
- For NMR: Employ 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions. Compare with analogous compounds (e.g., 4-[(4-methylphenyl)sulfonyl]amino benzoic acid) .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?
- Modifications : Introduce substituents on the benzoic acid (e.g., halogenation) or isoxazole ring (e.g., methoxy groups) to test cytotoxicity or enzyme inhibition .
- Assays : Use Daphnia magna for acute toxicity screening (24–48 hr LC50) or mammalian cell lines (e.g., HEK293) for IC50 determination .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Byproduct formation : Monitor sulfonic acid impurities via LC-MS.
- Purification : Use preparative HPLC with chiral columns (e.g., Purospher® STAR) or recrystallization in ethanol/water mixtures .
Methodological Considerations
Q. How to validate the compound’s role as a protease inhibitor using kinetic assays?
- Enzyme kinetics : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., FITC-labeled peptides).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protease on a sensor chip .
Q. What advanced spectroscopic methods elucidate photodegradation mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
